Cas no 894006-91-8 (1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea)

1-(3-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic urea derivative featuring a bromophenyl group and a phenyl-substituted pyrrolidinone moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of the bromine atom enhances reactivity for further functionalization, while the urea linkage contributes to hydrogen-bonding interactions, which may improve binding affinity in target applications. The pyrrolidinone ring offers structural rigidity, potentially influencing pharmacokinetic properties. This compound is primarily utilized in exploratory studies for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications in synthetic pathways.
1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea structure
894006-91-8 structure
Product Name:1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
CAS No:894006-91-8
MF:C17H16BrN3O2
MW:374.23184299469
CID:5515288
Update Time:2025-06-09

1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(3-bromophenyl)-N'-(5-oxo-1-phenyl-3-pyrrolidinyl)-
    • 1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
    • Inchi: 1S/C17H16BrN3O2/c18-12-5-4-6-13(9-12)19-17(23)20-14-10-16(22)21(11-14)15-7-2-1-3-8-15/h1-9,14H,10-11H2,(H2,19,20,23)
    • InChI Key: HRDCEONGKDCIEK-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC(Br)=C1)C(NC1CC(=O)N(C2=CC=CC=C2)C1)=O

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Additional information on 1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Recent Advances in the Study of 1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS: 894006-91-8)

The compound 1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS: 894006-91-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This urea derivative, characterized by its unique structural features, has been investigated for its role in modulating various biological pathways, particularly those involved in inflammation and oncology. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its potential as a drug candidate.

One of the key areas of research has been the synthesis and optimization of 1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which allowed for the efficient introduction of the bromophenyl moiety. This advancement is critical for further preclinical and clinical development of the compound.

In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that 1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exhibits potent inhibitory effects on specific kinases implicated in inflammatory diseases. For instance, a 2024 study in Biochemical Pharmacology reported that the compound selectively targets JAK3 kinases, with an IC50 value in the nanomolar range. This selectivity suggests potential applications in treating autoimmune disorders such as rheumatoid arthritis and psoriasis, where JAK3 signaling plays a pivotal role.

Furthermore, the compound's anticancer properties have been explored in several recent publications. Research published in Cancer Research (2023) highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study identified that 1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea disrupts mitochondrial function and activates caspase-dependent pathways, offering a promising avenue for overcoming drug resistance in oncology.

Despite these promising findings, challenges remain in the clinical translation of 1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, necessitating further structural modifications or formulation strategies to enhance its therapeutic index. Ongoing research is also investigating its potential off-target effects and long-term safety profile, which are crucial for regulatory approval.

In conclusion, 1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea represents a compelling candidate for drug development, with demonstrated efficacy in modulating key biological pathways. Continued research into its synthesis, mechanism of action, and therapeutic potential will be essential to fully realize its clinical applications. The compound's unique chemical structure and biological activity underscore its significance in the evolving landscape of chemical biology and medicinal chemistry.

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